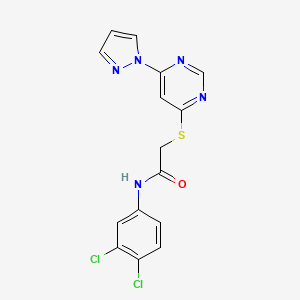

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N5OS/c16-11-3-2-10(6-12(11)17)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXQRJPHDVVWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps:

Formation of the Pyrazolyl Pyrimidine Core: The initial step often involves the synthesis of the 6-(1H-pyrazol-1-yl)pyrimidine core. This can be achieved through a cyclization reaction between a suitable pyrazole derivative and a pyrimidine precursor under acidic or basic conditions.

Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the pyrazolyl pyrimidine with a thiol reagent, such as thiourea, under appropriate conditions to form the thioether bond.

Acetamide Formation: The final step is the acylation of the thioether with 3,4-dichloroaniline to form the acetamide group. This reaction typically requires the use of acylating agents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups reduced.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Case Studies

-

Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines:

- MCF7 (breast cancer) : Reported IC₅₀ values ranged from 0.01 µM to 3.79 µM.

- A549 (lung cancer) : Derivatives demonstrated IC₅₀ values around 26 µM, indicating significant growth inhibition.

- CDK Inhibition : Research focused on the inhibition of cyclin-dependent kinases (CDK) showed that certain derivatives exhibited over 69% inhibition in K562 cells, highlighting their role in regulating the cell cycle.

Data Table: Anticancer Activity

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate its potential as an antibiotic agent, likely due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

Research has shown that compounds with similar structural motifs can effectively inhibit bacterial growth. For example, derivatives have been tested against common pathogens, demonstrating varying degrees of effectiveness.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 30 µg/mL |

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects could be mediated through binding to these targets, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs. Benzothiazole derivatives (e.g., ) often exhibit enhanced fluorescence and binding to hydrophobic pockets.

- Substituent Effects : The 3,4-dichlorophenyl group (common in ) increases lipophilicity compared to 4-nitrophenyl () or methoxy-substituted analogs (), which may alter pharmacokinetic profiles.

- Linker Flexibility : Thioether linkages (as in ) improve metabolic stability over oxygen-based linkers but may reduce solubility.

Shared Routes :

- Alkylation of Thiols: describes alkylation of thiopyrimidinones with chloroacetamides, a method applicable to the target compound’s synthesis.

- Carbodiimide-Mediated Coupling: used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple dichlorophenylacetic acid with 2-aminothiazole, a strategy adaptable for pyrazole-pyrimidine intermediates .

Divergent Approaches :

- Oxidation of Thioethers : highlights oxidation of thioethers to sulfones using m-chloroperoxybenzoic acid (mCPBA), which could modify the target compound’s electronic properties .

- HATU-Mediated Amidation : employed HATU for amide bond formation in oxadiazole-acetamide hybrids, suggesting an alternative to traditional coupling agents .

Physicochemical Properties

*Note: Data for the target compound is inferred from analogs.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.3 g/mol. The structure features several key functional groups:

- Pyrazole ring : Known for its role in various biological activities.

- Pyrimidine moiety : Often associated with nucleic acid interactions.

- Thioether linkage : Enhances lipophilicity and metabolic stability.

- Dichlorophenyl group : Influences the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to inhibition or modulation of enzyme activity and receptor function, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with thioether structures demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.22 | Antibacterial |

| Compound B | 0.25 | Antifungal |

Anticancer Activity

The presence of the pyrazole and pyrimidine rings suggests potential anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Activity

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

- Antimicrobial Evaluation : A study published in ACS Omega investigated a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives displayed MIC values as low as 0.22 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

- Anticancer Research : Another study explored the effects of thiazole-linked pyrazole compounds on cancer cell lines. The findings revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis in various cancer types, suggesting a promising avenue for further development .

- Inflammation Studies : A review highlighted the anti-inflammatory properties of thioether-containing compounds, noting their ability to reduce inflammatory markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.